ethyl (2Z)-2-(anthracen-9-ylmethylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl (2Z)-2-(anthracen-9-ylmethylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that features a unique combination of anthracene, thiophene, and thiazolopyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-(anthracen-9-ylmethylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves a multi-step process:
Formation of the thiazolopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a base such as sodium hydride or potassium carbonate.
Introduction of the anthracene moiety: This is achieved through a condensation reaction with an anthracene derivative, typically under acidic or basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-(anthracen-9-ylmethylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl (2Z)-2-(anthracen-9-ylmethylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new therapeutic agents.
Materials Science: Possible applications in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigation of its interactions with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-(anthracen-9-ylmethylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2Z)-2-(phenylmethylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Ethyl (2Z)-2-(naphthalen-1-ylmethylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
The uniqueness of ethyl (2Z)-2-(anthracen-9-ylmethylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate lies in its combination of anthracene, thiophene, and thiazolopyrimidine moieties. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C29H22N2O3S2 |
---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
ethyl (2Z)-2-(anthracen-9-ylmethylidene)-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C29H22N2O3S2/c1-3-34-28(33)25-17(2)30-29-31(26(25)23-13-8-14-35-23)27(32)24(36-29)16-22-20-11-6-4-9-18(20)15-19-10-5-7-12-21(19)22/h4-16,26H,3H2,1-2H3/b24-16- |
InChI Key |
RTBDUOAQAGYXMZ-JLPGSUDCSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C/C4=C5C=CC=CC5=CC6=CC=CC=C64)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=C5C=CC=CC5=CC6=CC=CC=C64)S2)C |
Origin of Product |
United States |
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